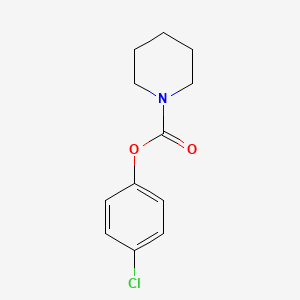

4-Chlorophenyl piperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl) piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-10-4-6-11(7-5-10)16-12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDUIEMPOJNANI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Chlorophenyl Piperidine-1-Carboxylate

The synthesis of this compound can be achieved through several established routes, each with its own set of advantages and considerations. These routes primarily involve the formation of the piperidine (B6355638) ring system followed by the introduction of the 4-chlorophenyl carboxylate moiety, or the direct coupling of appropriate precursors.

Multi-step Organic Synthesis Approaches

Multi-step synthesis is a common strategy for constructing complex molecules like this compound. A logical approach involves the initial synthesis of a substituted piperidine precursor, followed by its reaction with a suitable 4-chlorophenyl derivative.

A key intermediate in many syntheses is 4-(4-chlorophenyl)piperidine. The synthesis of this intermediate can be accomplished through various means. For instance, one method starts with 1-benzyl-4-(4-chlorophenyl)-4-piperidinol. chemicalbook.com The benzyl (B1604629) protecting group can be removed via catalytic hydrogenation, often using palladium on charcoal (Pd/C) as a catalyst, to yield 4-(4-chlorophenyl)-4-piperidinol. chemicalbook.com Subsequent dehydroxylation would lead to the desired 4-(4-chlorophenyl)piperidine.

Another multi-step approach could involve the synthesis of piperidine-1-carbonyl chloride as a key reagent. This can then be reacted with 4-chlorophenol (B41353) in the presence of a base to form the target carbamate (B1207046) ester. The synthesis of piperidine-1-carbonyl chloride itself can be achieved by reacting piperidine with phosgene (B1210022) or a phosgene equivalent.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and can be applied to the formation of this compound. orgsyn.org These reactions offer high efficiency and functional group tolerance.

One potential palladium-catalyzed route involves the coupling of an aryl halide or triflate with a piperidine derivative. For example, 4-chlorophenyl trifluoromethanesulfonate (B1224126) can be synthesized from 4-chlorophenol and then coupled with a suitable piperidine nucleophile under palladium catalysis. rsc.org Alternatively, a palladium-catalyzed carbonylation-amination reaction could be envisioned, where 4-chloro-iodobenzene is reacted with carbon monoxide and piperidine in the presence of a palladium catalyst to form the piperidine-1-carboxamide (B458993), which could then be further elaborated.

More directly, palladium-catalyzed carbamoylation reactions have been developed. These methods can involve the reaction of an aryl halide, such as 1-iodo-4-chlorobenzene, with a source of the piperidine-1-carboxamide moiety in the presence of a palladium catalyst and a suitable ligand. google.com

Carbamate Formation Strategies

The formation of the carbamate linkage is the key step in the synthesis of this compound. Several strategies exist for this transformation.

A direct and common method is the reaction of an alcohol (or phenol) with an isocyanate. However, for the synthesis of an aryl carbamate from a phenol (B47542), the more typical approach is the reaction of the phenol with a carbamoyl (B1232498) chloride. In this case, 4-chlorophenol would be reacted with piperidine-1-carbonyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Another strategy involves a three-component coupling of an amine (piperidine), carbon dioxide, and an electrophile. sigmaaldrich.com While typically used for N-alkyl carbamates, modifications of this approach could potentially be adapted for the synthesis of aryl carbamates.

Nucleophilic Substitution Reactions

The formation of the carbamate can be viewed as a nucleophilic acyl substitution reaction. researchgate.net In this context, the oxygen atom of 4-chlorophenol, typically as the more nucleophilic 4-chlorophenoxide, attacks the electrophilic carbonyl carbon of an activated piperidine-1-carbonyl derivative.

A common method involves the in-situ generation of a reactive intermediate. For example, reacting piperidine with a carbonylating agent like triphosgene (B27547) can generate a reactive species that is then trapped by 4-chlorophenol. The reaction is generally carried out in the presence of a non-nucleophilic base to facilitate the deprotonation of the phenol.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.

For palladium-catalyzed reactions, the choice of ligand is critical. Ligands such as BINAP derivatives can influence the efficiency and selectivity of the coupling. rsc.org The catalyst loading can also be optimized to balance reaction rate and cost. For instance, in the synthesis of related piperidine derivatives, optimizing the catalyst from stoichiometric Ni(COD)₂ to a catalytic palladium system has been shown to improve the process by avoiding highly toxic and sensitive reagents. mdpi.com

In carbamate formation reactions, the choice of base and solvent plays a significant role. For the reaction of 4-chlorophenol with piperidine-1-carbonyl chloride, a variety of organic bases such as pyridine, triethylamine, or diisopropylethylamine can be used. The solvent should be inert to the reaction conditions, with common choices including dichloromethane, tetrahydrofuran, or toluene. Temperature control is also important to manage the rate of reaction and minimize side reactions.

The table below summarizes typical reaction conditions for the synthesis of a related compound, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, which highlights the types of optimizations that can be performed. google.com

| Step | Reagents and Conditions | Yield |

| Strecker Condensation | 1-benzylpiperidin-4-one, aniline, HCN | ~90% |

| Selective Hydrolysis | conc. H₂SO₄ | - |

| Esterification | SOCl₂, MeOH | 40-45% (3 steps) |

| N-Acylation | Propionyl chloride | 70-80% |

| N-Debenzylation | Catalytic hydrogenation | Near quantitative |

Stereoselective Synthesis of Isomers and Analogues

The synthesis of stereochemically pure isomers and analogues of this compound is an important area of research, particularly for pharmaceutical applications. The piperidine ring can contain multiple stereocenters, and controlling their configuration is essential.

Stereoselective synthesis of substituted piperidines can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and starting from chiral pool materials. rasayanjournal.co.innih.gov For example, asymmetric hydrogenation of substituted pyridines using chiral catalysts can provide enantiomerically enriched piperidines. nih.gov

Another approach is through diastereoselective cyclization reactions. For instance, an intramolecular aza-Prins cyclization can be used to construct the piperidine ring with a degree of stereocontrol at the C4 position. The stereochemical outcome can be influenced by the choice of Lewis acid and the nature of the substituents on the starting materials.

The synthesis of chiral analogues can also be achieved by starting with enantiomerically pure amino acids. These can be elaborated through a series of reactions to form a chiral piperidine scaffold, which can then be converted to the desired carbamate. The table below illustrates the diastereomeric ratio obtained in the hydrogenation of a substituted piperidine, demonstrating the potential for stereocontrol. google.com

| Substrate | Hydrogenation Conditions | Product Ratio (trans:cis) |

| 2-substituted-5-methylenepiperidine | H₂, Pd/C | ~3:1 |

By carefully selecting the synthetic route and reaction conditions, it is possible to produce specific stereoisomers of this compound and its analogues, which is critical for understanding their structure-activity relationships.

Synthesis of Deuterated or Labeled Analogues for Mechanistic Studies

The synthesis of isotopically labeled analogues of the this compound scaffold is essential for conducting detailed mechanistic studies. Incorporating stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ¹¹C, ¹²⁵I) allows researchers to trace the metabolic fate of a compound, quantify its binding to biological targets, and elucidate reaction mechanisms. These labeled compounds are indispensable tools for techniques such as positron emission tomography (PET), nuclear magnetic resonance (NMR) spectroscopy, and electron paramagnetic resonance (EPR).

Synthesis of Radio-Labeled Analogues: Radio-labeled compounds are primarily used in imaging studies and in vitro binding assays where high sensitivity is required.

Iodine-125 ([¹²⁵I]) Labeling: Radioiodination is a common strategy for labeling molecules for use as radiotracers. A derivative of the 4-chlorophenyl piperidine scaffold, [2‐{(4‐chlorophenyl) (4‐[ ¹²⁵ I]iodophenyl)} methoxyethyl]‐1‐piperidine‐3‐carboxylic acid ([¹²⁵I]CIPCA), was synthesized as a potential radiotracer for GABA uptake sites. The synthesis typically involves introducing a precursor moiety, such as a trialkylstannyl or boronic acid group, onto the phenyl ring, which can then be readily substituted with ¹²⁵I using an electrophilic iodination agent.

Carbon-11 ([¹¹C]) Labeling: Carbon-11 is a positron-emitting isotope with a short half-life (≈20 minutes), making it ideal for PET imaging. The synthesis of [¹¹C]-labeled piperidine derivatives, such as [¹¹C]MP4A (a labeled N-methyl-4-piperidyl acetate), often involves the methylation of a suitable precursor amine using [¹¹C]methyl iodide or [¹¹C]methyl triflate in the final step of the synthesis. This late-stage introduction of the radioisotope maximizes the radiochemical yield and specific activity of the final product.

Synthesis of Stable Isotope-Labeled Analogues: Stable isotopes are used in studies where non-radioactive tracers are required, such as in NMR and mass spectrometry-based metabolic profiling.

Carbon-13 ([¹³C]) and Nitrogen-15 ([¹⁵N]) Labeling: The synthesis of ¹³C- and ¹⁵N-labeled compounds generally involves incorporating a labeled building block into the synthetic route. For example, a ¹³C-labeled phenyl ring can be introduced using a starting material like [¹³C₆]-anisole. Similarly, ¹⁵N can be incorporated into the piperidine ring by using a labeled nitrogen source, such as ¹⁵N-labeled ammonium (B1175870) chloride, in the initial ring-forming reactions. These labeled compounds are particularly valuable for NMR studies, where they can be used to probe drug-receptor interactions or to follow metabolic pathways. For instance, specifically ¹³C,¹⁵N-labeled long-chain polyamines have been synthesized to study their interactions with silica (B1680970) at a molecular level using solid-state NMR.

Deuterium (²H) Labeling: Deuteration, the replacement of hydrogen with deuterium, is often used to study kinetic isotope effects, which can provide insight into reaction mechanisms. It is also a common strategy in drug development to slow the rate of metabolic degradation at specific sites in a molecule, thereby improving its pharmacokinetic profile. Deuterated analogues are typically prepared by using deuterated reagents, such as lithium aluminum deuteride (B1239839) (LiAlD₄) for reductions or deuterated solvents in the presence of a catalyst.

The use of these labeled analogues provides invaluable information that is often unobtainable through other means, playing a critical role in the advancement of medicinal chemistry and pharmacology.

Interactive Table: Isotopic Labeling Strategies and Applications

| Isotope | Labeling Method | Precursor Example | Application / Study Type | Ref. |

| ¹²⁵I | Electrophilic Radioiodination | Arylstannane or Boronic Acid | Radiotracer for Binding Assays | |

| ¹¹C | N-methylation | Des-methyl piperidine | PET Imaging | |

| ¹³C | Incorporation of Labeled Reagent | [¹³C₆]-Anisole | NMR / Mechanistic Studies | |

| ¹⁵N | Incorporation of Labeled Reagent | ¹⁵N-Ammonium Chloride | NMR, EPR / Mechanistic Studies | |

| ²H | Reduction with Deuterated Reagent | Ester / Ketone | Kinetic Isotope Effect / Metabolism Studies |

Structural Elucidation and Advanced Characterization in Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in confirming the molecular structure of newly synthesized compounds. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of 4-Chlorophenyl piperidine-1-carboxylate, the protons on the piperidine (B6355638) ring typically appear as multiplets in the aliphatic region (δ 1.5–4.0 ppm). The protons closer to the nitrogen and oxygen atoms of the carbamate (B1207046) group are deshielded and resonate at a lower field. The aromatic protons of the 4-chlorophenyl group typically appear as two distinct doublets in the aromatic region (δ 7.0–7.5 ppm), characteristic of a para-substituted benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carbamate group is highly deshielded and gives a characteristic signal around δ 150-155 ppm. The carbons of the piperidine ring resonate in the range of δ 25–50 ppm, while the aromatic carbons appear between δ 120–140 ppm.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign these signals by showing correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC).

| ¹H NMR Typical Data | |

| Chemical Shift (δ ppm) | Assignment |

| 7.30 - 7.45 (d) | 2H, Aromatic protons ortho to carbamate |

| 7.15 - 7.30 (d) | 2H, Aromatic protons meta to carbamate |

| 3.50 - 3.80 (m) | 4H, Piperidine protons adjacent to N |

| 1.50 - 1.80 (m) | 6H, Remaining piperidine protons |

| ¹³C NMR Typical Data | |

| Chemical Shift (δ ppm) | Assignment |

| ~153 | Carbamate Carbonyl (C=O) |

| ~149 | Aromatic C-O |

| ~133 | Aromatic C-Cl |

| ~129 | Aromatic CH (meta to carbamate) |

| ~122 | Aromatic CH (ortho to carbamate) |

| ~45 | Piperidine CH₂ (adjacent to N) |

| ~25 | Remaining Piperidine CH₂ |

Note: Data are representative and based on analogous structures. Actual values can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. mdpi.com A strong absorption band is typically observed in the region of 1700–1730 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the carbamate functional group. researchgate.netmdpi.com Other significant peaks include C-O stretching vibrations around 1200-1250 cm⁻¹, aromatic C=C stretching between 1490-1600 cm⁻¹, and a C-Cl stretching band in the fingerprint region, typically around 750-850 cm⁻¹. The C-H stretching vibrations of the aliphatic piperidine ring are observed just below 3000 cm⁻¹. mdpi.com

| Characteristic IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2850 - 2950 | C-H Stretch (Aliphatic) |

| 1700 - 1730 | C=O Stretch (Carbamate) |

| 1490 - 1600 | C=C Stretch (Aromatic) |

| 1200 - 1250 | C-O Stretch (Carbamate) |

| 750 - 850 | C-Cl Stretch |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. researchgate.net For this compound, the mass spectrum would show a molecular ion peak (M⁺). A key feature would be the presence of an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom. nist.gov Common fragmentation pathways may include the cleavage of the carbamate bond, leading to fragments corresponding to the 4-chlorophenoxy radical and the piperidinyl cation, or loss of the entire chlorophenyl group. uni.lunih.gov

| Expected Mass Spectrometry Fragments | |

| m/z Value | Possible Fragment Identity |

| 253/255 | [M]⁺, Molecular Ion |

| 128 | [4-chlorophenoxy]⁺ |

| 84 | [piperidine-1-carbonyl]⁺ |

| Typical Crystallographic Data | |

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/n) iucr.org |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Bond Lengths & Angles | Precise geometric details of the molecule |

| Intermolecular Interactions | Hydrogen bonds, π-stacking, etc. mdpi.com |

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic methods are essential for determining the purity of a chemical compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used to separate, identify, and quantify each component in a mixture. For purity assessment of this compound, a reverse-phase HPLC method is typically used. sielc.com This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of acetonitrile (B52724) and water or a buffer solution. nih.gov The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A validated HPLC method can provide precise and accurate purity values. nih.gov

Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive chromatographic technique used for qualitative monitoring. rsc.org It is frequently employed to track the progress of a synthesis by observing the disappearance of starting materials and the appearance of the product spot. mdpi.comnih.gov A small amount of the reaction mixture is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane). rsc.org The separated spots are visualized, often under UV light, and their retention factors (Rf) are calculated to assess the reaction's completion and the product's purity relative to standards.

| Typical Chromatographic Methods | |

| Technique | Typical Conditions |

| HPLC | Column: C18 (octadecylsilane) Mobile Phase: Acetonitrile/Water gradient sielc.comnih.govDetection: UV (e.g., at 239 nm) nih.gov |

| TLC | Stationary Phase: Silica gel 60 F254 nih.govMobile Phase: Ethyl acetate/Hexane mixture rsc.orgVisualization: UV light (254 nm) |

Pre Clinical Pharmacological and Biological Investigations

In Vitro Enzyme Inhibition Studies

Protein Kinase B (PKB) Inhibition and Selectivity Profiling

No studies were found that specifically investigated the inhibitory effect of 4-Chlorophenyl piperidine-1-carboxylate on Protein Kinase B (PKB). Research on related compounds suggests that the 4-chlorophenyl moiety can be a component of PKB inhibitors. For instance, studies on a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides identified that a 4-chlorophenyl group was beneficial for activity in a different structural context. nih.gov However, this does not provide direct evidence for the activity of this compound.

Autotaxin Inhibition Mechanisms

There is no available data describing the mechanisms of autotaxin inhibition by this compound. The field of autotaxin inhibitors is an active area of research, with various molecular scaffolds being explored. nih.govtcgls.comembopress.org

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Direct studies on the inhibition of Monoacylglycerol Lipase (MAGL) by this compound are not present in the surveyed literature. The piperidine-1-carboxylate scaffold is a feature of some MAGL inhibitors, such as 4-nitrophenyl 4-(dibenzo[d] nih.govnih.govdioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate, but this is a structurally distinct molecule. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Information regarding the inhibitory activity of this compound against Fatty Acid Amide Hydrolase (FAAH) is not available. While piperidine (B6355638) and piperazine (B1678402) derivatives are classes of compounds known to inhibit FAAH, specific data for the requested compound is absent. nih.govnih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

No in vitro studies on the inhibition of acetylcholinesterase or butyrylcholinesterase by this compound were found. Research into cholinesterase inhibitors has explored a wide variety of chemical structures, including those with piperidine motifs, but not this specific carboxylate derivative. acgpubs.orgmdpi.comnih.govmdpi.comnih.gov

Urease Inhibition Studies

There are no published studies investigating the urease inhibitory potential of this compound. While compounds containing a 4-chlorophenyl group have been synthesized and tested as urease inhibitors, these are structurally different from the requested compound. nih.govnih.govdergipark.org.trfrontiersin.org

Receptor Binding and Modulation Studies

The piperidine scaffold is a common feature in ligands for a variety of receptors in the central nervous system. The following sections explore the interactions of this compound and related structures with cannabinoid and dopamine (B1211576) receptors.

The cannabinoid receptor 1 (CB1R) is a G protein-coupled receptor that is highly expressed in the brain and is a target for treating a range of conditions. Antagonists of CB1R have been of particular interest for their potential in treating obesity and related metabolic disorders. nih.gov

Research has identified diaryl piperidines as a class of CB1 receptor antagonists. nih.govexlibrisgroup.com Structure-activity relationship investigations of a 1,2-diaryl piperidine core led to the optimization of compounds with in vivo potency. nih.gov While not a direct piperidine-1-carboxylate, the well-known CB1 antagonist, Rimonabant (SR141716) , contains a 5-(4-chlorophenyl) group and an N-piperidinyl moiety, highlighting the relevance of these structural components for CB1R affinity. nih.gov Further studies on functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines as inverse agonists of the CB1 receptor have also been conducted to explore selectivity and peripheral restriction. nih.gov These studies often involve modifying the piperidine linker to modulate properties like brain penetration. nih.gov

Table 2: CB1R Binding Affinity of a Related Diarylpyrazole Antagonist

| Compound Name | Receptor | Kᵢ (nM) |

| Rimonabant | CB1 | ~2 |

Kᵢ represents the inhibition constant, indicating the affinity of the compound for the receptor.

The dopamine transporter (DAT) is a membrane protein that regulates dopamine levels in the synapse by reuptaking the neurotransmitter. Inhibition of DAT is a mechanism of action for several psychostimulant drugs and is a target for the development of treatments for conditions like ADHD and depression.

Piperidine-based structures have been extensively studied as DAT inhibitors. Research on 3,4-disubstituted piperidines, which are truncated analogues of the WIN series of compounds, has yielded potent DAT inhibitors. nih.gov For example, studies on 4-(4-Chlorophenyl)piperidine analogues with a thioacetamide (B46855) side chain have revealed that the stereochemistry of the piperidine ring significantly influences potency and selectivity for DAT versus other monoamine transporters like the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). nih.gov Specifically, (-)-cis analogues showed DAT/NET selectivity. nih.gov

Furthermore, investigations into 4-benzylpiperidine (B145979) carboxamides have shown that the nature of the aromatic ring substituents and the length of the linker chain are critical for DAT inhibitory potency. nih.gov Compounds with a diphenyl group and a two-carbon linker generally exhibited stronger inhibition of dopamine reuptake. nih.gov

Table 3: DAT Inhibitory Potency of a Piperidine-Based Analogue

| Compound Class/Example | Target | Kᵢ (nM) |

| 3,4-disubstituted piperidines | DAT | 4-400 (range) |

Kᵢ represents the inhibition constant for the transporter.

Norepinephrine Transporter (NET) Inhibition

There is currently no available scientific literature that specifically details the binding affinity or inhibitory concentration (Ki or IC50 values) of this compound at the Norepinephrine Transporter.

Serotonin Transporter (SERT) Inhibition

Specific data on the interaction between this compound and the Serotonin Transporter are not present in the available scientific research. Studies on other piperidine-based compounds suggest this class can interact with SERT, but direct evidence for the title compound is lacking. nih.gov

Dopamine D3 Receptor Ligand Interactions

The affinity and selectivity of this compound for the Dopamine D3 receptor have not been reported in the scientific literature. Research on other N-phenylpiperazine analogues has shown high affinity for the D3 receptor, but this cannot be extrapolated to the specific compound . mdpi.comnih.gov

Sigma-2 Receptor Ligand Interactions

There are no published studies detailing the binding characteristics of this compound at the Sigma-2 receptor. While piperidine and piperazine scaffolds are common in Sigma-2 receptor ligands, specific affinity (Ki) values for this particular carboxylate derivative are not available. nih.govnih.gov

Cellular Mechanism of Action Studies (In Vitro)

Investigations into the specific cellular effects of this compound are not available in the current body of scientific literature.

Investigation of Cellular Pathways Modulation

No studies have been published that investigate the modulation of specific cellular pathways by this compound.

Cytotoxicity and Apoptosis Induction in Cancer Cell Lines (e.g., Hep G2)

There is no available data from in vitro studies to characterize the cytotoxic effects or the potential for apoptosis induction of this compound in the Hep G2 human liver cancer cell line or any other cancer cell line. While numerous compounds are tested for such properties, the results for this specific molecule have not been published. nih.govrsc.orgresearchgate.net

Interaction with Specific Molecular Targets

While direct studies on the molecular targets of this compound are not extensively documented in publicly available literature, research on structurally similar compounds provides insights into its potential biological interactions. The piperidine and piperazine aryl ureas have been identified as a novel class of potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is a key enzyme responsible for the breakdown of the endocannabinoid anandamide. nih.govwikipedia.org Covalent inhibition of FAAH by these cyclic urea (B33335) derivatives suggests that the piperidine scaffold is a key structural motif for activity. nih.gov Computational analysis indicates that FAAH can induce a distortion of the amide bond in piperidine/piperazine aryl ureas, which facilitates the formation of a covalent enzyme-inhibitor adduct. nih.gov

Furthermore, piperidine carbamates have been investigated as inhibitors of another key endocannabinoid hydrolase, monoacylglycerol lipase (MAGL). nih.gov MAGL is the primary enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov The exploration of piperidine derivatives as MAGL inhibitors has identified potent and reversible inhibitors, suggesting that this scaffold can be tailored to target different components of the endocannabinoid system. mdpi.comresearchgate.net

A piperidine-based analogue of cocaine, (+)-methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate, has been shown to inhibit the uptake of dopamine and norepinephrine in rat synaptosomes with high affinity. nih.gov However, it was significantly less potent at inhibiting serotonin uptake. nih.gov

Antimicrobial Activity Evaluations (In Vitro)

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

There is a lack of specific data on the antibacterial activity of this compound. However, the broader class of piperidine derivatives has been a subject of antimicrobial research.

In one study, a series of synthesized piperidine derivatives were evaluated for their antibacterial properties against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com The results, obtained using the disc diffusion method, indicated that the synthesized piperidine compounds were active against both bacterial species. biointerfaceresearch.com

Another study focused on N-alkyl and N-aryl piperazine derivatives, which share a similar heterocyclic core. These compounds were tested against Staphylococcus aureus, Pseudomonas aeruginosa (Gram-negative), Streptomyces epidermidis (Gram-positive), and Escherichia coli. nih.gov The synthesized piperazine derivatives demonstrated significant activity against the tested bacterial strains. nih.gov

Furthermore, research on 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives, which contain a 4-chlorophenyl piperidine moiety, showed moderate to strong antibacterial activity against Salmonella typhi (Gram-negative) and Bacillus subtilis (Gram-positive). scielo.brscielo.br The activity against other tested bacterial strains was weak to moderate. scielo.brscielo.br

A series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were screened for in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. biomedpharmajournal.org Many of these compounds showed good activity when compared to the standard drug ampicillin. biomedpharmajournal.org

The following table summarizes the antibacterial activity of various piperidine derivatives as reported in the literature. Note that these are not results for this compound.

Table 1: In Vitro Antibacterial Activity of Piperidine Analogues

| Compound Class | Bacterial Strain | Activity Level | Reference |

| Piperidine derivatives | Staphylococcus aureus (Gram-positive) | Active | biointerfaceresearch.com |

| Escherichia coli (Gram-negative) | Active | biointerfaceresearch.com | |

| N-aryl piperazine derivatives | Staphylococcus aureus (Gram-positive) | Significant | nih.gov |

| Pseudomonas aeruginosa (Gram-negative) | Significant | nih.gov | |

| Streptomyces epidermidis (Gram-positive) | Significant | nih.gov | |

| Escherichia coli (Gram-negative) | Significant | nih.gov | |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} derivatives | Salmonella typhi (Gram-negative) | Moderate to Strong | scielo.brscielo.br |

| Bacillus subtilis (Gram-positive) | Moderate to Strong | scielo.brscielo.br | |

| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus (Gram-positive) | Good | biomedpharmajournal.org |

| Escherichia coli (Gram-negative) | Good | biomedpharmajournal.org | |

| Bacillus subtilis (Gram-positive) | Good | biomedpharmajournal.org |

In Vivo Pharmacodynamic Studies in Animal Models (Non-Human)

Assessment of Target Engagement and Efficacy in Disease Models (e.g., anti-tumor activity in preclinical models)

Direct in vivo anti-tumor studies for this compound have not been reported. However, a structurally complex analogue, 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), has been investigated as a potent inhibitor of Akt kinases. nih.gov In a breast cancer xenograft model, oral administration of this compound resulted in the inhibition of tumor growth. nih.gov This demonstrates that a molecule containing the 4-chlorophenyl piperidine carboxamide scaffold can exhibit in vivo anti-tumor efficacy.

Evaluation of Behavioral Effects and Modulatory Properties (e.g., locomotor activity, drug discrimination)

There is a lack of specific behavioral studies on this compound in animal models. However, research on related compounds suggests potential central nervous system activity.

A piperidine-based cocaine analogue, (+)-methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate, was found to be a locomotor stimulant in rats, although it was less potent and efficacious than cocaine. nih.gov Interestingly, pretreatment with this compound dose-dependently blocked the locomotor stimulant effects of cocaine. nih.gov In drug discrimination tests in rats, it fully substituted for cocaine, though it was less potent. nih.gov Rhesus monkeys were also observed to self-administer this compound. nih.gov

Studies on 1-(m-chlorophenyl)piperazine (m-CPP), a compound with a related chlorophenylpiperazine (B10847632) structure, have shown various behavioral effects in rats. nih.govresearchgate.net These effects include hypophagia (reduced food intake) and anxiogenic-like behaviors. nih.govresearchgate.net These findings indicate that the chlorophenylpiperazine/piperidine moiety can modulate behavior, likely through interaction with neurotransmitter systems.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Biological Potency and Selectivity

Research into a series of piperidine (B6355638) derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis illustrates the importance of these modifications. While a 4-chlorophenyl analog demonstrated potent inhibition of both the MenA enzyme and mycobacterial growth, other substitutions on the phenyl ring led to varied outcomes. For instance, a 4-fluoro substitution resulted in the lowest potency among the para-substituted analogs tested nih.gov. This highlights that even subtle electronic changes on the phenyl ring can drastically alter biological activity.

Furthermore, the nature of the substituent on the piperidine nitrogen is a key determinant of activity and selectivity. In a study of sigma-1 (σ1) receptor ligands, a series of piperidine-4-carboxamide derivatives were synthesized with various moieties on the piperidine nitrogen. The introduction of a 4-chlorobenzyl group on the nitrogen atom of a tetrahydroquinoline derivative resulted in a compound with very high affinity for the σ1 receptor (Ki = 3.7 nM) and a remarkable selectivity ratio of 351 over the σ2 receptor nih.gov. This underscores the profound impact of the N-substituent in directing both potency and receptor selectivity.

The core heterocyclic structure itself is also pivotal. Studies comparing piperazine (B1678402) and piperidine derivatives as human histamine H3 receptor agonists revealed that the piperidine-based compounds generally showed moderate to high affinity, whereas the piperazine analogs had low to no affinity nih.gov. This suggests that the conformational restriction and specific geometry afforded by the piperidine spacer are favorable for binding to this particular receptor nih.gov.

Impact of Substituent Variations on Binding Affinity and Functional Activity

The substitution pattern on both the phenyl ring and the piperidine moiety has a demonstrable impact on the binding affinity and functional activity of this class of compounds. The 4-chloro substituent is a common feature in many biologically active molecules, often contributing to enhanced binding affinity through favorable hydrophobic and electronic interactions.

In the context of MenA inhibitors, the 4-chlorophenyl analog (Compound 11) exhibited a potency comparable to the lead compound, with an IC50 value of 22 ± 3 µM nih.gov. Interestingly, the 4-bromophenyl analog (Compound 10) showed even more potent inhibition of MenA (IC50 = 12 ± 2 µM) nih.gov. This suggests that for this particular target, a larger halogen at the para-position of the phenyl ring may be beneficial for activity.

The following table summarizes the inhibitory potencies of various substituted piperidine analogs against MenA and their corresponding mycobacterial growth inhibition.

| Compound | Substitution | MenA IC50 (µM) | GIC50 (µM) |

| 9 | 4-Fluorophenyl | 33 ± 5 | 14 ± 1 |

| 10 | 4-Bromophenyl | 12 ± 2 | 14 ± 0 |

| 11 | 4-Chlorophenyl | 22 ± 3 | 10 ± 1 |

| 14 | 3-Bromophenyl | 12 ± 3 | 14 ± 0 |

Data sourced from SAR studies on MenA inhibitors. nih.gov

In the development of GPR119 agonists, a series of tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperidine carboxylates were synthesized. This study revealed that among various substituents on the phenyl ring, a cyano (–PhCN) or a methylsulfonyl (–PhSO2CH3) group appeared to enhance the binding affinity of the analogs for the GPR119 receptor nih.govresearchgate.net. This indicates that electron-withdrawing groups on the phenyl ring can play a crucial role in modulating the functional activity of these piperidine carboxylate derivatives.

Stereochemical Influences on Pharmacological Profiles

Stereochemistry is a critical factor that can profoundly influence the pharmacological profile of chiral piperidine derivatives. The three-dimensional arrangement of atoms can dictate how a molecule interacts with its biological target, leading to significant differences in potency, efficacy, and selectivity between enantiomers.

A study on 1-(1-phenyl-2-methylcyclohexyl)piperidines, which share a substituted piperidine and a phenyl ring, provides a clear example of stereochemical influence. The (-)-trans-isomer, with a determined absolute configuration of 1S,2R, was found to be approximately five times more potent in vitro and twice as potent in vivo than phencyclidine (PCP) nih.gov. In stark contrast, its enantiomer, the (+)-trans-isomer, was significantly less active, being nine times less potent in vitro and four times less potent in vivo than the (-) isomer nih.gov. The cis-isomers and their enantiomers were found to be essentially inactive, highlighting the stringent stereochemical requirements for activity at the PCP binding site nih.gov.

Similarly, in a series of nipecotic acid derivatives designed as GABA transporter 4 (mGAT4) inhibitors, stereochemistry played a crucial role. The (S)-enantiomer of 1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid displayed high potency at mGAT4, being significantly more potent than the well-known inhibitor (S)-SNAP-5114 acs.org. This enantioselectivity underscores the importance of the chiral center in achieving optimal interaction with the target protein. Molecular docking studies often help to rationalize the observed enantioselectivity, revealing how one enantiomer fits more favorably into the binding pocket than the other acs.org. The diastereoselective synthesis of substituted piperidines is an active area of research, aiming to control the stereochemistry to produce more potent and selective drug candidates nih.gov.

Identification of Key Pharmacophoric Elements

A pharmacophore is an abstract representation of the key molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the 4-chlorophenyl piperidine class of compounds, several key pharmacophoric elements can be identified based on SAR studies of various analogs.

A pharmacophore model generally consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional geometry.

Based on the analysis of various biologically active 4-chlorophenyl piperidine analogs, a general pharmacophore model can be proposed:

Aromatic Ring: The substituted phenyl ring, often with a halogen like chlorine at the para-position, typically engages in hydrophobic and/or π-π stacking interactions within the receptor binding pocket.

Hydrophobic Core: The piperidine ring itself serves as a rigid scaffold and a hydrophobic element, correctly positioning the other functional groups for optimal interaction with the target.

Nitrogen Atom: The basic nitrogen of the piperidine ring is a crucial feature. It can be protonated at physiological pH, allowing it to form an ionic bond or a key hydrogen bond with the receptor.

N-substituent Linker: The group attached to the piperidine nitrogen, such as the carboxylate in the titular compound, acts as a linker and can possess additional interaction points like hydrogen bond acceptors (the carbonyl oxygen). The nature and length of this linker are often critical for modulating affinity and selectivity nih.gov.

Pharmacophore modeling is a widely used computational tool in drug discovery to screen large databases for molecules containing these essential features, thereby identifying potential new hits. The development of such models relies on the structural information of known active compounds to define the necessary chemical functionalities and their spatial relationships dovepress.comfrontiersin.orgmdpi.comnih.gov.

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

Molecular docking simulations for derivatives containing the 4-chlorophenyl piperidine (B6355638) scaffold reveal key interaction patterns. The 4-chlorophenyl group often participates in hydrophobic and halogen bonding within the target's active site. The piperidine ring, depending on its conformation, can also form van der Waals contacts, while the carboxylate group is a potential hydrogen bond acceptor.

In studies of related piperidine derivatives, docking into bacterial protein receptors like topoisomerase II DNA gyrase has been used to understand structure-activity relationships on a structural basis. nih.gov For instance, the orientation within the binding pocket often involves interactions with specific amino acid residues. The chlorine atom on the phenyl ring can form specific halogen bonds, which are increasingly recognized for their role in ligand-receptor affinity and specificity. The piperidine-1-carboxylate moiety can form crucial hydrogen bonds with residues in the active site, anchoring the ligand.

Docking simulations also provide a quantitative prediction of binding affinity, often expressed as a scoring function or estimated free energy of binding. These scores help in ranking potential drug candidates. For example, studies on piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis have quantified their potency.

| Compound Analog | MenA IC₅₀ (μM) | Mtb GIC₅₀ (μM) |

|---|---|---|

| 4-fluorophenyl (9) | 33 ± 5 | 14 ± 1 |

| 4-chlorophenyl (11) | 22 ± 3 | 10 ± 1 |

| 4-bromophenyl (10) | 12 ± 2 | 14 ± 0 |

| 3-bromophenyl (14) | 12 ± 3 | 14 ± 0 |

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and spectroscopic data with high accuracy.

A fundamental step in computational chemistry is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state (a local or global minimum on the potential energy surface). youtube.com For molecules related to 4-Chlorophenyl piperidine-1-carboxylate, this is typically performed using DFT methods, such as the B3LYP functional, with a basis set like 6-311++G(d,p). nih.govnih.gov

The optimization process calculates the forces on each atom and adjusts their positions until a stable conformation is reached. youtube.com For the title compound, this would determine the precise bond lengths, bond angles, and dihedral angles. For example, analysis of similar structures shows that the phenyl ring is generally planar, and the piperidine ring adopts a stable chair conformation. nih.gov The optimized geometry is the foundational input for all subsequent property calculations. nih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eumalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. acadpubl.eumalayajournal.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. acadpubl.eu

For structures containing a 4-chlorophenyl group, the HOMO is often distributed across the electron-rich phenyl ring, while the LUMO may be localized on the phenyl ring or other electron-accepting parts of the molecule. acadpubl.eumalayajournal.org DFT calculations can precisely map these orbitals and compute their energy levels. Analysis of related compounds provides insight into the expected electronic behavior. acadpubl.eumalayajournal.orgresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.2822 |

| E(LUMO) | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

DFT calculations are a powerful tool for predicting and interpreting various types of molecular spectra. By simulating these spectra, researchers can validate experimental findings and assign specific spectral features to corresponding molecular structures.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an experimental FT-IR spectrum. These calculations help in assigning specific vibrational modes (e.g., C-H stretching, C=O stretching) to the observed absorption bands. researchgate.netresearchgate.net

NMR Spectroscopy: DFT can be used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). Comparing the calculated chemical shifts with experimental data is a standard method for confirming the molecular structure of newly synthesized compounds. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net These transitions are often from the HOMO to the LUMO or other low-lying unoccupied orbitals, providing further insight into the molecule's electronic structure. researchgate.net

For a related compound, 5,5′-((4-chlorophenyl)methylene)bis(1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione), a comparison between experimental and DFT-calculated spectroscopic data showed strong agreement, validating the computational approach. researchgate.net

| Atom | Experimental ¹H-NMR | Calculated ¹H-NMR | Atom | Experimental ¹³C-NMR | Calculated ¹³C-NMR |

|---|---|---|---|---|---|

| H-atom near Cl | 7.28 | 7.33 | C-atom with Cl | 132.5 | 134.1 |

| H-atom ortho to bridge | 7.15 | 7.19 | C-atom ortho to bridge | 130.6 | 131.5 |

Advanced Topological and Intermolecular Interaction Analyses

Computational chemistry provides profound insights into the molecular structure and interaction patterns of "this compound". These theoretical investigations are crucial for understanding the compound's behavior at a molecular level, which in turn informs drug design and development efforts.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, researchers can identify and analyze the nature and prevalence of different intermolecular contacts.

The primary intermolecular contacts observed in these related structures, and thus anticipated for "this compound", include:

C···H/H···C Contacts: These interactions are also substantial, reflecting the presence of numerous C-H bonds and their role in stabilizing the crystal structure. Their contribution is noted to be around 22.2% in a related 4-chlorophenyl derivative. gazi.edu.tr

Cl···H/H···Cl Contacts: The presence of the chlorine atom on the phenyl ring leads to these specific halogen-hydrogen interactions, which play a crucial role in the supramolecular assembly. These have been quantified to contribute approximately 8.8% to the Hirshfeld surface in a similar compound. gazi.edu.tr

O···H/H···O Contacts: The carboxylate group in "this compound" would be expected to form hydrogen bonds, and these contacts are significant in related structures, with contributions around 8.2%. gazi.edu.tr

A study on the hydrates of 4-chloropiperidine (B1584346) further underscores the importance of hydrogen bonding and even chlorine···chlorine contacts in the stabilization of the crystal lattice, although the latter were found to have no significant impact in that specific case. rsc.org The shape index analysis in related compounds also suggests the potential for π–π stacking interactions involving the phenyl rings. gazi.edu.trnih.gov

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 48.7 |

| H···C/C···H | 22.2 |

| Cl···H/H···Cl | 8.8 |

| H···O/O···H | 8.2 |

| H···N/N···H | 5.1 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs within a molecule. rsc.org This analysis provides a quantitative measure of the stability arising from these interactions, expressed as the second-order perturbation energy, E(2).

For "this compound," specific NBO analysis data is not available in the cited literature. However, based on its structure, several key intramolecular interactions can be predicted. The presence of the ester group, the piperidine ring, and the 4-chlorophenyl ring allows for significant electronic communication.

Key expected NBO interactions would involve:

Delocalization of the lone pair electrons of the piperidine nitrogen atom (n(N)) into the antibonding orbitals of adjacent C-C bonds (σ*(C-C)).

Hyperconjugative interactions involving the lone pairs of the oxygen atoms in the carboxylate group (n(O)) with the antibonding orbital of the carbonyl group (π*(C=O)), leading to resonance stabilization.

Interactions between the lone pairs of the chlorine atom (n(Cl)) and the π-system of the phenyl ring (π*(C-C)).

Studies on related molecules, such as N,N'-diphenyl-6-piperidin-1-yl- gazi.edu.trdntb.gov.uamdpi.com-triazine-2,4-diamine, have demonstrated that the stability of the molecule is significantly influenced by hyperconjugative interactions and charge delocalization, which can be quantified using NBO analysis. researchgate.net In another study on a functionalized tetrahydropyridine, NBO analysis was used to study donor-acceptor interconnections, revealing the electronic landscape of the molecule. nih.govnih.gov For "this compound," such an analysis would elucidate the electronic factors contributing to its conformational preferences and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicitly derived from SAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity using mathematical models. mdpi.com By identifying key molecular descriptors (physicochemical, topological, electronic, etc.) that influence activity, QSAR models can predict the potency of new, unsynthesized analogs, thereby guiding drug discovery efforts. nih.govnih.gov

While no specific QSAR models for "this compound" derivatives were found, numerous studies on related piperidine-containing compounds illustrate the approach. For example, QSAR studies on piperidine carboxamide derivatives as anaplastic lymphoma kinase (ALK) inhibitors have successfully developed predictive models. researchgate.net In one such study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build 3D-QSAR models. The statistical significance of these models (e.g., CoMFA with a non-cross-validated r² of 0.998 and a cross-validated q² of 0.663) indicates their predictive power. researchgate.net

These models typically highlight the importance of specific properties for biological activity:

Steric Fields: Indicating that the size and shape of substituents at particular positions are critical for binding.

Electrostatic Fields: Showing the influence of charge distribution and the presence of electron-donating or electron-withdrawing groups.

Hydrophobic Fields: Highlighting the role of lipophilicity in receptor interaction.

A QSAR study on furan-pyrazole piperidine derivatives with anticancer activity used 2D and 3D autocorrelation descriptors selected by a genetic algorithm to build a multiple linear regression (MLR) model. nih.gov This demonstrates the variety of descriptors and statistical methods that can be employed.

For a series of "this compound" analogs, a QSAR study would involve synthesizing a library of derivatives with variations in the piperidine and phenyl rings. Their biological activity would be determined, and a dataset of molecular descriptors would be calculated. Statistical methods would then be used to generate a QSAR equation, which could guide the design of more potent compounds.

| Descriptor Category | Example Descriptors | Potential Relevance to this compound |

|---|---|---|

| 3D (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields | Defines the 3D spatial requirements for receptor binding. |

| Topological | Atom-type counts (e.g., Atype_C_6), Jurs descriptors (e.g., Jurs-PNSA-3) | Relates molecular connectivity and branching to activity. |

| Electronic | HOMO/LUMO energies, Dipole moment | Correlates electronic properties and reactivity with biological effect. |

| Physicochemical | LogP, Molar refractivity, Polar surface area | Links properties like lipophilicity and polarity to activity and ADME properties. |

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies are broadly categorized as either ligand-based or structure-based, both of which are instrumental in the development of novel therapeutic agents. enamine.netnih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that bind to the target. rsc.org By analyzing a set of active ligands, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. This pharmacophore can then be used to screen virtual compound libraries or to guide the design of new molecules that fit the model. QSAR, as discussed previously, is a key component of LBDD. nih.gov For "this compound," if a series of active analogs were identified, a pharmacophore model could be constructed to guide further synthesis.

Structure-Based Drug Design (SBDD) , in contrast, utilizes the known 3D structure of the biological target, typically a protein or enzyme, obtained through techniques like X-ray crystallography or NMR spectroscopy. nih.gov Molecular docking is a primary tool in SBDD, where candidate molecules are computationally placed into the binding site of the target to predict their binding orientation and affinity. rsc.org

A notable example of SBDD involving a similar scaffold is the development of selective inhibitors of Protein Kinase B (PKB/Akt). nih.gov In this study, a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold was investigated. The crystal structure of an inhibitor bound to PKBβ revealed key interactions: the 4-amino group formed hydrogen bonds with specific amino acid residues (Glu236 and Glu279), while the 4-chlorophenyl ring occupied a lipophilic pocket. nih.gov This detailed understanding of the binding mode allowed for rational modifications to the scaffold to improve potency and selectivity. This illustrates how, if the target for "this compound" were known, SBDD could be used to optimize its structure for enhanced binding and desired pharmacological effects.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of highly functionalized piperidines is a cornerstone of medicinal chemistry. nih.gov Future research will likely focus on developing more efficient and environmentally benign methods for the preparation of 4-Chlorophenyl piperidine-1-carboxylate and its analogs. Key areas of exploration include:

Green Chemistry Approaches: Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Emerging sustainable methodologies, such as the use of eco-friendly solvents and catalysts, will be crucial. nih.gov For instance, one-pot multicomponent reactions and catalytic hydrogenation using novel, stable catalysts like nickel silicide are gaining traction for their efficiency and reduced environmental impact. nih.gov

Catalytic C-H Functionalization: Direct functionalization of the piperidine (B6355638) ring's C-H bonds offers a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. This strategy allows for the late-stage modification of the core structure, facilitating the rapid generation of diverse analog libraries.

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production of piperidine derivatives. This technology can enable precise control over reaction parameters, leading to higher yields and purity.

Identification of New Biological Targets and Disease Indications

The piperidine moiety is a common feature in a vast number of approved drugs, highlighting its privileged status in medicinal chemistry. researchgate.netresearchgate.net Derivatives of piperidine have demonstrated a wide array of pharmacological activities, suggesting that this compound and its analogs could be investigated for a variety of therapeutic applications. ijnrd.org

| Potential Disease Indications | Rationale based on Piperidine Derivatives' Activity |

| Cancer | Piperidine derivatives have shown efficacy against various cancers, including breast, prostate, and lung cancer, by modulating key signaling pathways like STAT-3, NF-κB, and PI3K/Akt. nih.gov |

| Neurodegenerative Diseases | The piperidine scaffold is present in drugs for Alzheimer's disease. ijnrd.org Further investigation into targets like sigma-1 receptors, which are implicated in pain and neuroprotection, could be fruitful. nih.gov |

| Infectious Diseases | Piperidine-containing compounds have been explored for their antiviral and antimalarial properties. researchgate.net |

| Pain Management | The structural similarity to known analgesics suggests potential applications in developing novel pain therapeutics. nih.gov |

| CNS Disorders | 4-Arylpiperidine derivatives have shown significant affinity for the serotonin (B10506) transporter (SERT), indicating potential as antidepressants. google.com |

Future research should involve comprehensive screening of this compound and its derivatives against a broad panel of biological targets to uncover novel therapeutic opportunities.

Design and Synthesis of Advanced Analogues with Improved Selectivity and Potency

The development of advanced analogs with enhanced biological activity and selectivity is a critical step in translating a lead compound into a viable drug candidate. For this compound, this would involve systematic structural modifications to optimize its interaction with specific biological targets.

Key strategies for designing advanced analogs include:

Structure-Activity Relationship (SAR) Studies: A thorough investigation of how modifications to the 4-chlorophenyl ring, the piperidine core, and the carboxylate group affect biological activity will guide the design of more potent and selective compounds.

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties can lead to improved pharmacokinetic profiles and reduced off-target effects.

Conformational Restriction: Introducing conformational constraints into the piperidine ring can lock the molecule into a bioactive conformation, thereby increasing its affinity for the target.

An example of such an approach is the design of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors for anti-HIV-1 therapy, where a group-reverse strategy was employed based on a pharmacophore model. nih.gov

Development of Research Tools and Probes for Biological Systems

Beyond its direct therapeutic potential, this compound and its derivatives can be valuable as research tools to investigate biological processes.

Radiolabeled Analogs: The synthesis of radiolabeled versions of this compound could enable its use in positron emission tomography (PET) imaging to study the distribution and function of specific receptors or enzymes in the brain and other organs.

Fluorescent Probes: Attaching a fluorescent tag to the molecule could allow for its use in high-throughput screening assays and cellular imaging studies to visualize its interaction with biological targets in real-time.

Affinity-Based Probes: Chemical probes based on this scaffold can be used to identify and validate new biological targets through techniques such as chemical proteomics.

The development of such tools can significantly contribute to our understanding of complex biological systems and aid in the discovery of new drug targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can be leveraged to accelerate the optimization of this compound and its analogs.

| Application of AI/ML | Description |

| Predictive Modeling | ML models can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel analogs before they are synthesized, saving time and resources. |

| De Novo Design | Generative AI models can design entirely new molecules with desired properties based on the this compound scaffold. |

| Virtual Screening | AI-powered virtual screening can rapidly screen vast virtual libraries of compounds to identify those with the highest probability of binding to a specific biological target. |

| Synthesis Planning | AI tools can assist in planning the most efficient synthetic routes for novel analogs, considering factors like cost, yield, and sustainability. |

By integrating AI and ML into the research and development process, the journey from a promising chemical scaffold to a clinically effective therapeutic can be made more efficient and successful.

Q & A

Q. Basic

- NMR : H and C NMR are critical for confirming regiochemistry and substituent orientation. For instance, tert-butyl groups in carbamate derivatives show characteristic singlets at δ 1.3–1.5 ppm .

- XRD : Crystallographic analysis resolves stereochemistry and ring conformations, as demonstrated for ethyl 1-benzoyl-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate .

- TLC : Used to monitor reaction progress with n-hexane/EtOAC mobile phases .

How can researchers optimize reaction yields when introducing sulfonyl groups to the piperidine ring?

Advanced

Key parameters include:

- pH Control : Maintain pH 10–11 using NaCO to stabilize intermediates and minimize hydrolysis .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance sulfonyl chloride reactivity .

- Coupling Agents : HBTU or EDCI improves activation of carboxylic acids for amide bond formation .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, CHCl/MeOH gradients) removes byproducts .

What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

Q. Advanced

- Metabolic Stability : Assess hepatic metabolism using microsomal assays. Derivatives with tert-butyl carbamates show improved stability over esters .

- Protein Binding : Measure plasma protein binding via equilibrium dialysis; lipophilic groups (e.g., benzyl) may reduce free drug concentrations .

- Target Engagement : Validate in vivo target modulation using selective inhibitors (e.g., JZL184 for monoacylglycerol lipase) as pharmacodynamic controls .

What safety protocols are critical when handling this compound intermediates?

Q. Basic

- Storage : Store hygroscopic derivatives (e.g., hydrochlorides) at 2–8°C under inert gas .

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure to sulfonyl chlorides .

- Neutralization : Quench reactive intermediates (e.g., excess sulfonyl chloride) with ice-cold NaHCO before disposal .

How does crystallographic analysis inform the conformational stability of piperidine derivatives?

Advanced

X-ray diffraction reveals chair or boat conformations of the piperidine ring, which influence binding to targets like cannabinoid receptors. For example, 4-hydroxy substituents adopt axial positions in crystalline states, stabilizing hydrogen bonds with active sites . Computational docking (e.g., AutoDock Vina) can predict how crystal structures correlate with biological activity .

What purification methods are effective for isolating this compound from reaction mixtures?

Q. Basic

- Recrystallization : Ethanol/water mixtures efficiently remove unreacted starting materials .

- Column Chromatography : Use silica gel with gradients of CHCl/MeOH (50:1 to 10:1) for polar derivatives .

- Acid-Base Extraction : Partition between aqueous HCl (1M) and EtOAc to isolate basic intermediates .

How can enantiomeric purity be achieved in chiral piperidine derivatives?

Q. Advanced

- Chiral Resolution : Use diastereomeric salt formation with L-tartaric acid .

- Asymmetric Synthesis : Catalytic hydrogenation with Rh(I)-(R)-BINAP complexes ensures >95% enantiomeric excess .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol eluents confirm purity .

What are the challenges in scaling up multi-step syntheses of this compound analogs?

Q. Advanced

- Intermediate Stability : Light-sensitive intermediates (e.g., nitro derivatives) require amber glassware and N atmospheres .

- Exothermic Reactions : Control sulfonylation temperatures (<25°C) using jacketed reactors to prevent decomposition .

- Byproduct Management : Install inline IR spectroscopy to monitor intermediates and automate quenching .

How do researchers validate the biological activity of novel this compound derivatives?

Q. Advanced

- In Vitro Assays : Radioligand binding (e.g., H-CP55940 for cannabinoid receptors) quantifies IC values .

- Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (k/k) for carbamate derivatives .

- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites in hepatocyte incubations to guide SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.